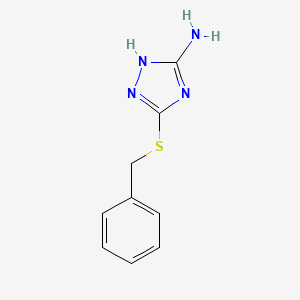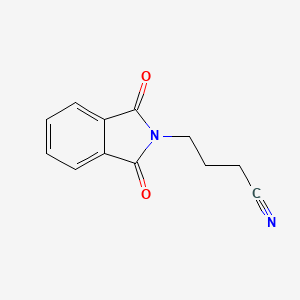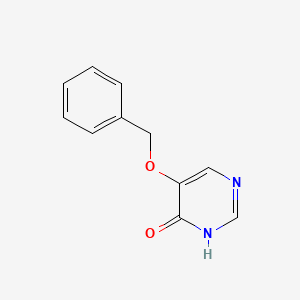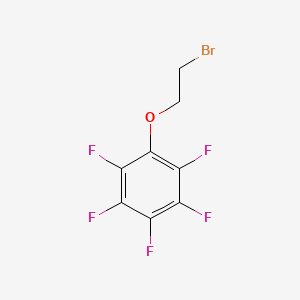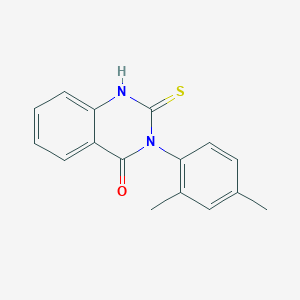
3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties, as well as their potential use in the treatment of various diseases .
Synthesis Analysis
Quinazolinone derivatives are typically synthesized through various methods, including microwave-assisted synthesis, which is known for its rapid and efficient production of these compounds . The starting materials for the synthesis of quinazolinone derivatives often include aniline or 2-aminobenzophenones, which undergo reactions with different aldehydes, ketones, or isatins to form the desired quinazolinone structure . The synthesis process can be optimized to enhance the yield and selectivity of the desired compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, stability, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure and properties .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including condensation with hydrazine hydrate to form triazoloquinazolinones, or with isatins to form spiro compounds . These reactions can lead to the formation of a wide array of quinazolinone-based structures with potential pharmacological activities. The reactivity of these compounds can be further modified by introducing different substituents on the quinazolinone core .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and substituents can significantly affect these properties. The antimicrobial and antiviral activities of these compounds are often evaluated through in vitro assays, which help in determining their efficacy and potential therapeutic index . The physicochemical properties are also studied using computational methods like DFT to understand the electronic structure and reactivity of the molecules .
科学的研究の応用
-
Structural Studies of 2-(2,4-Dimethyl-phenyl)-2H-benzotriazole
- Application: This compound has been synthesized and its structure studied by multinuclear NMR in solution and in the solid state .
- Method: The compound was synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate .
- Results: X-ray diffraction analysis allowed to establish the molecular conformation around the single bond connecting the two aromatic systems .
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJTXHVFMJNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355540 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one | |
CAS RN |
22458-49-7 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



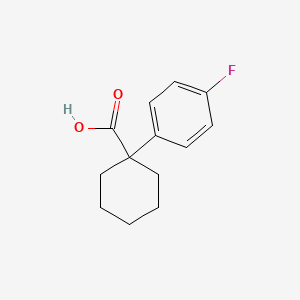
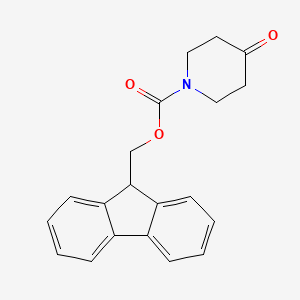
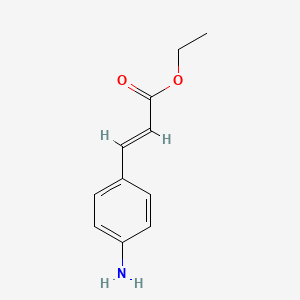
![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)
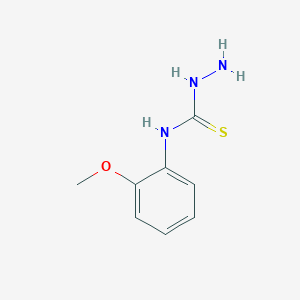
![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)
